Melting Point Differentiation: Pyrrolidine Analog Exhibits a 55–80 °C Lower Melting Point Than Six-Membered Ring Counterparts
The target compound displays a measured melting point of 97–99 °C [1], which is approximately 77–80 °C lower than the predicted melting point of the piperidine analog (~176.7 °C) and 54–58 °C lower than the morpholine analog (153–155 °C) [2]. This large melting point depression relative to six-membered heterocyclic analogs is directly attributable to the five-membered pyrrolidine ring disrupting crystal packing efficiency. The lower melting point facilitates dissolution in organic solvents at ambient temperature and reduces energy input for melt-based synthetic transformations.
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 97–99 °C (experimental, capillary method) |
| Comparator Or Baseline | Piperidine analog (CAS 53162-43-9): ~176.7 °C (predicted, MPBPWIN v1.42); Morpholine analog (CAS 22179-31-3): 153–155 °C (experimental) |
| Quantified Difference | Target mp is 77–80 °C lower than piperidine analog; 54–58 °C lower than morpholine analog (Δmp = -56 to -79 °C range) |
| Conditions | Standard capillary melting point determination (uncorrected); predicted values from EPI Suite MPBPWIN model |
Why This Matters
A lower melting point improves solvent dissolution kinetics at room temperature and enables low-temperature melt reactions, directly impacting laboratory workflow efficiency and scale-up feasibility.
- [1] ChemBase. 1-(4-chloro-3-nitrobenzenesulfonyl)pyrrolidine. MDL: MFCD01269339. Purity: 95%, Melting Point: 97-99 °C. View Source
- [2] ChemBase. 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. CAS: 22179-31-3. Purity: 95%, Melting Point: 153-155 °C, logP: 1.539. View Source
